

Application Notes: MRV-03 Modular Relief Valve for Overpressure Protection

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Compound of Interest

Compound Name: MRV03-068

Cat. No.: B14752382

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Introduction

The MRV-03 is a series of modular, stackable pressure relief valves designed to limit the pressure in a hydraulic circuit to a predetermined maximum.[1][2] Modular valves are essential components in modern hydraulic systems, offering a compact, cost-effective, and easily configurable solution for controlling fluid direction, rate, and pressure.[3][4][5] Their primary function in overpressure protection is to safeguard hydraulic components, such as pumps, hoses, and actuators, from pressure spikes that can cause damage and compromise system safety.[6] When the system pressure reaches the valve's set point (the "cracking pressure"), the valve opens and diverts excess fluid flow back to the tank, thereby maintaining the pressure within safe operating limits.[6]

These notes provide researchers, scientists, and engineers with the technical specifications, application guidelines, and testing protocols for the effective implementation of the MRV-03 valve for overpressure protection in scientific and industrial hydraulic systems.

Technical Specifications

The MRV-03 series is available in several configurations (e.g., MRV-03-P, MRV-03-A/B, MRV-03-W) which determine the port(s) being protected (P, A/B, or both A and B ports respectively).

[1][2] The following table summarizes the key quantitative data for a typical MRV-03 valve.

Parameter	Value	Units	Notes
Valve Size	NG10 / NFPA D03	-	Standardized mounting pattern.[1][2][7]
Maximum Pressure	315 / 4500	bar / psi	Varies by specific model.[1][8]
Rated Flow Rate	Up to 80 / 21.1	L/min / GPM	Varies by specific model.[8][9]
Pressure Adjustment Range	8 - 350	kg/cm ²	Multiple spring ranges are available for precise control.[9]
Adjustment Options	Hex Screw or Knob	-	Allows for manual setting of cracking pressure.[8]
Mounting Style	Modular / Sandwich	-	Stacked between a directional valve and its mounting surface.[1][2]
Construction	Cast iron body, hardened steel internal components	-	Provides strength and durability.[8]

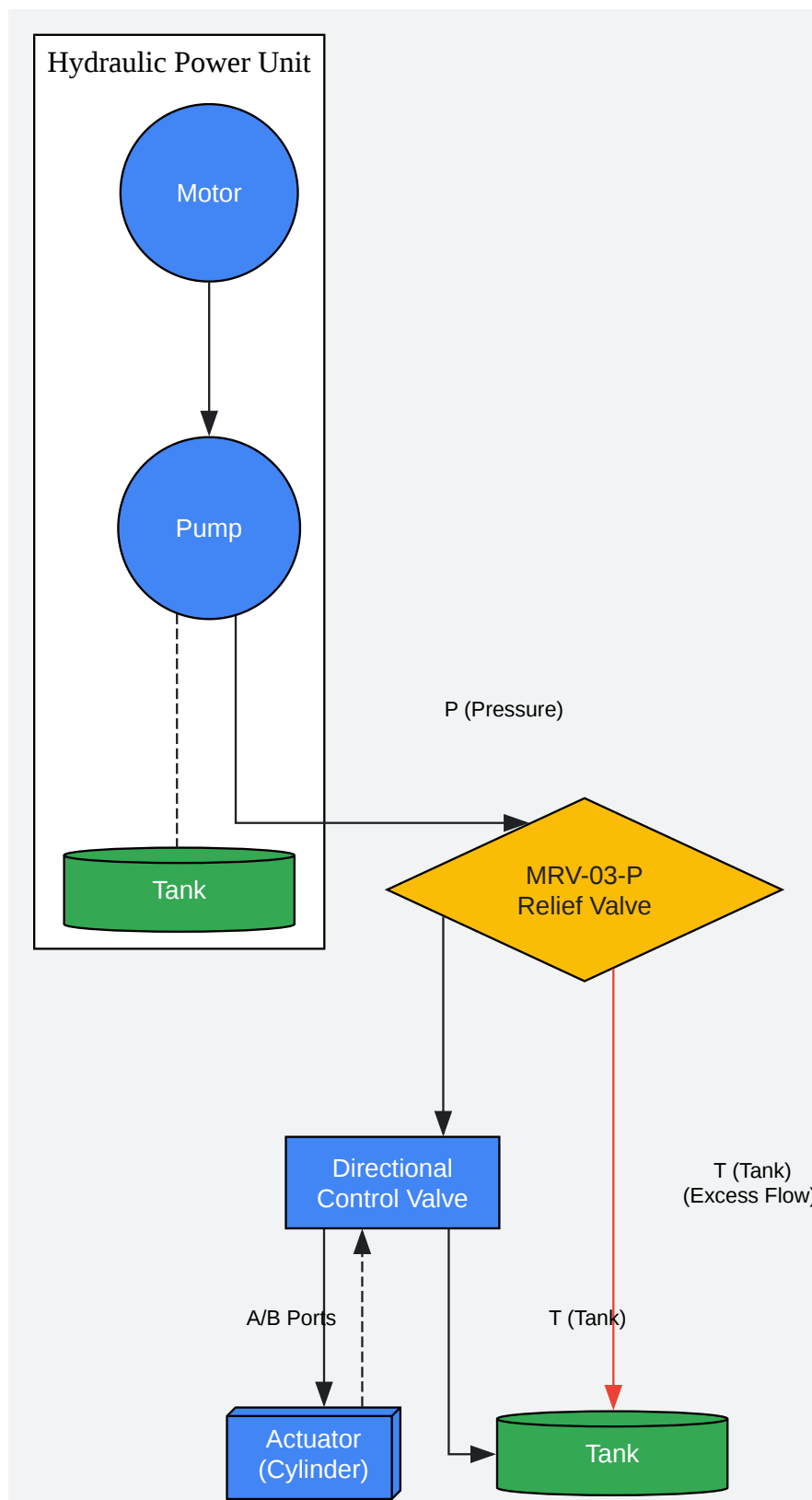
Principle of Operation & System Integration

The MRV-03 is a two-stage, balanced piston relief valve.[1][2] This design provides stable and precise pressure control with low override, meaning the pressure does not significantly exceed the set point even as flow increases.

Integration: As a modular valve, the MRV-03 is designed to be "sandwiched" between a directional control valve and its standard mounting surface (subplate or manifold).[1][2] This

eliminates the need for extensive piping, reduces potential leak points, minimizes assembly time, and creates a more compact and vibration-resistant system.[3][4][10]

Below is a diagram illustrating the logical placement of an MRV-03-P valve for protecting the pump line in a basic hydraulic circuit.



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Fig. 1: Logical placement of MRV-03 for pump overpressure protection.

Experimental Protocols

Objective: To verify the cracking pressure and reseal pressure of an MRV-03 valve. Cracking pressure is the pressure at which the valve begins to open and pass fluid.

Materials:

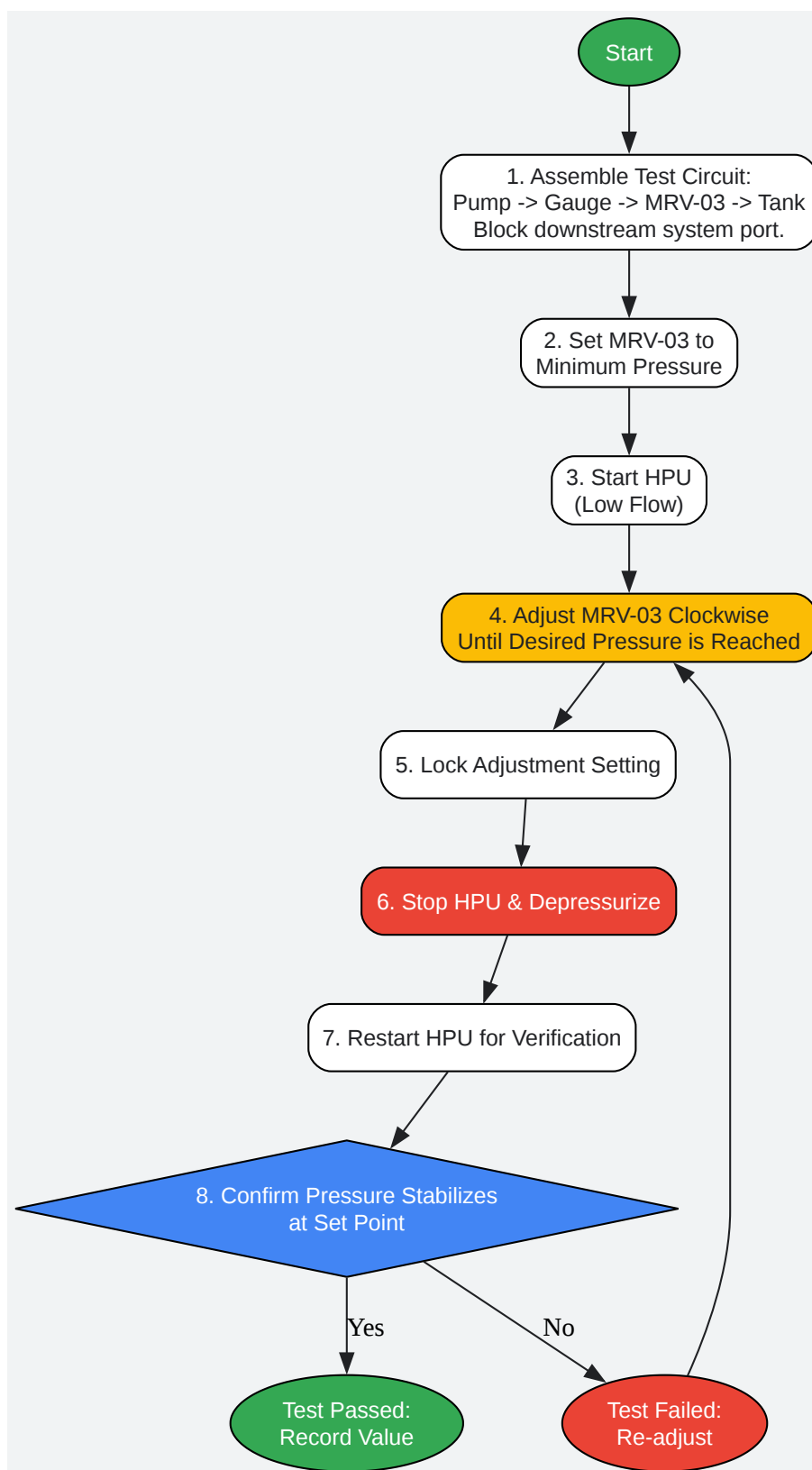
- Hydraulic Power Unit (HPU) with a variable displacement pump.
- MRV-03 valve mounted on a D03 subplate.
- Shut-off valve or deadhead connection.
- Calibrated pressure transducer or gauge (rated > maximum test pressure).[11]
- Flow meter.
- Hydraulic fluid compatible with the system.
- Necessary hoses and JIC fittings.[12]

Protocol for Setting and Verifying Cracking Pressure:

- System Setup:
 - Ensure the hydraulic system is de-energized and depressurized.
 - Install the MRV-03 valve on a test manifold. The outlet of the pump should be connected to the 'P' port of the manifold.
 - Install a calibrated pressure gauge between the pump and the relief valve.[12]
 - Connect the 'T' (tank) port of the relief valve back to the reservoir.
 - Block the main system line downstream of the relief valve to deadhead the pump flow directly to the valve.[12]
- Initial Adjustment:

- Turn the adjustment screw/knob on the MRV-03 counter-clockwise to its minimum pressure setting.[\[12\]](#)
- Test Execution:
 - Start the hydraulic pump at its lowest flow setting. The pressure should be near zero.[\[12\]](#)
 - Slowly turn the adjustment screw/knob clockwise while observing the pressure gauge.
 - Continue adjusting until the pressure gauge reads the desired cracking pressure for the application.[\[12\]](#)
 - Tighten the adjuster lock nut securely without disturbing the setting.
- Verification:
 - Shut down the system and allow the pressure to bleed off.[\[12\]](#)
 - Restart the system. The pressure should rise to and stabilize at the set cracking pressure as the pump flow is diverted to the tank.
 - Record the pressure reading. This is the verified cracking pressure.
- Documentation:
 - Maintain detailed records of all test parameters, including the date, personnel, equipment used, set pressure, and observed cracking pressure.[\[11\]](#)

The following workflow diagram illustrates this experimental protocol.

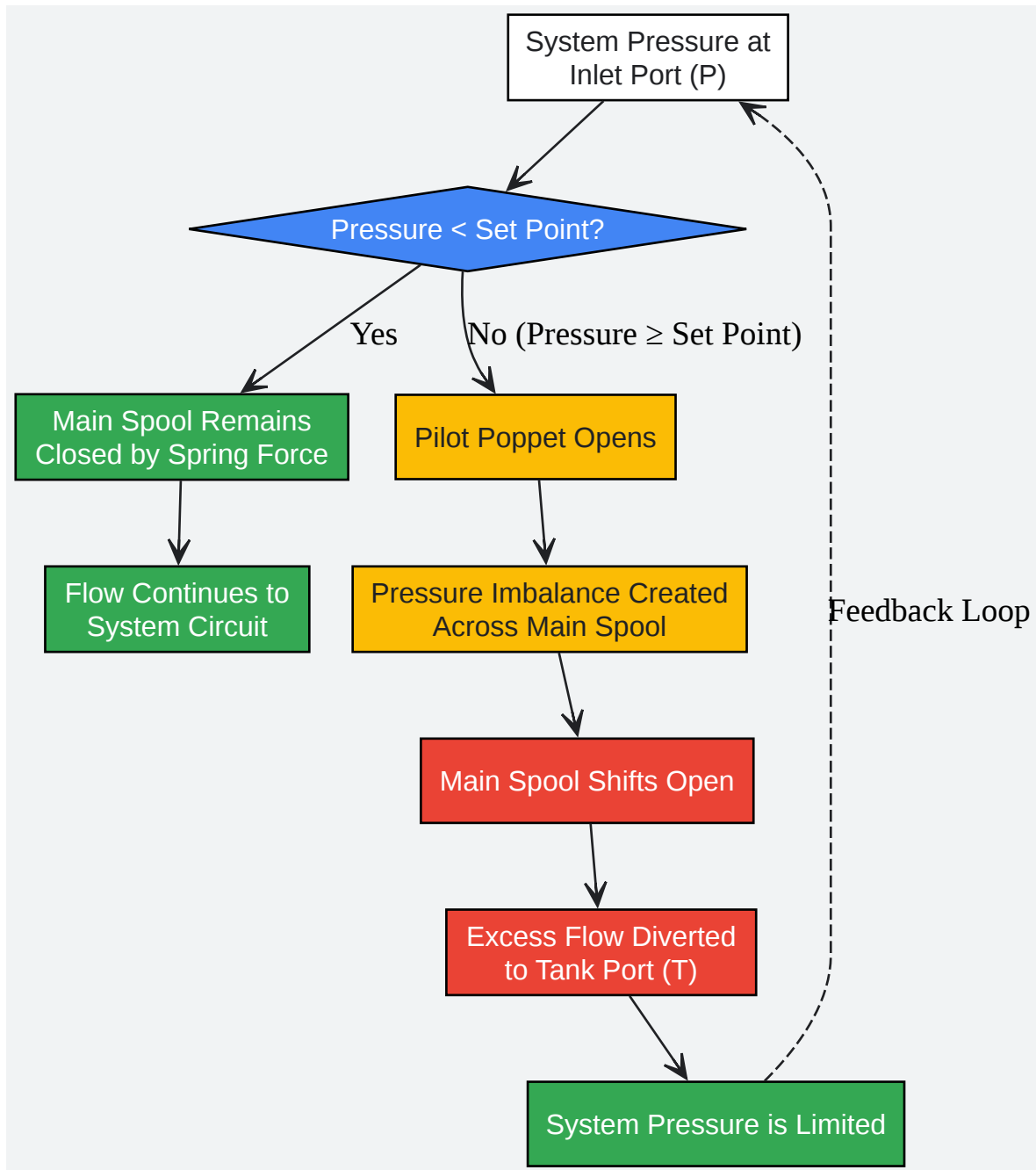


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Fig. 2: Experimental workflow for setting and verifying MRV-03 cracking pressure.

Signaling Pathway (Internal Valve Mechanism)

The diagram below illustrates the conceptual signaling pathway within the MRV-03 valve that leads to overpressure relief. System pressure acts as the signal that triggers the valve's protective action.



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Fig. 3: Signaling pathway for MRV-03 overpressure relief action.

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